N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzofuran core, which is a heterocyclic compound containing a fused benzene and furan ring, and a thiourea moiety, which is known for its biological activity.
Preparation Methods
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the thiourea derivative. The synthetic route may include the following steps:
Preparation of 3-methyl-1-benzofuran-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiourea derivative: The thiourea moiety can be synthesized by reacting 3-chloro-2-methylaniline with thiophosgene or other suitable reagents.
Coupling reaction: The final step involves coupling the benzofuran core with the thiourea derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s biological activity, particularly its potential as an anti-cancer or anti-inflammatory agent, has been explored in preclinical studies.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzofuran core may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiourea moiety and has shown antibacterial activity.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound features a similar phenyl ring substitution pattern and has been studied for its structural properties.
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide:
The uniqueness of this compound lies in its combination of a benzofuran core and a thiourea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-10-12-6-3-4-9-15(12)23-16(10)17(22)21-18(24)20-14-8-5-7-13(19)11(14)2/h3-9H,1-2H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFHFJXIJIMQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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